molecular formula C8H10N2O2S B13342707 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B13342707
M. Wt: 198.24 g/mol
InChI Key: MHUWARHOQDFWIW-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropylmethylthio group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylthiol with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropylmethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, reduced derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropylmethyl)thio)-4(3H)-pyrimidinone
  • 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4(3H)-one

Uniqueness

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one is unique due to the presence of both the cyclopropylmethylthio group and the hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(cyclopropylmethylsulfanyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2S/c11-6-3-7(12)10-8(9-6)13-4-5-1-2-5/h3,5H,1-2,4H2,(H2,9,10,11,12)

InChI Key

MHUWARHOQDFWIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=NC(=CC(=O)N2)O

Origin of Product

United States

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